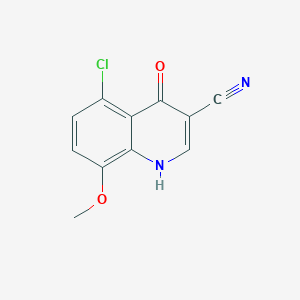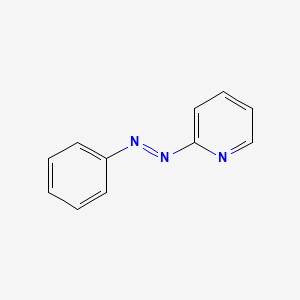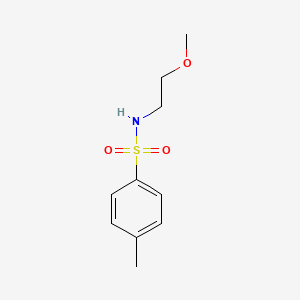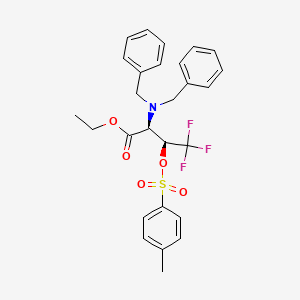
Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(tosyloxy)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(tosyloxy)butanoate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a trifluoromethyl group, a dibenzylamino group, and a tosyloxy group
准备方法
The synthesis of Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(tosyloxy)butanoate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the butanoate backbone: This step involves the preparation of the butanoate backbone through esterification reactions.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Addition of the dibenzylamino group: The dibenzylamino group can be introduced through nucleophilic substitution reactions using dibenzylamine.
Incorporation of the tosyloxy group: The tosyloxy group is typically introduced through the reaction of the corresponding alcohol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing flow chemistry techniques for more efficient and sustainable synthesis .
化学反应分析
Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(tosyloxy)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dibenzylamino group, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the ester or tosyloxy groups, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tosyloxy group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
科学研究应用
Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(tosyloxy)butanoate has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.
作用机制
The mechanism of action of Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(tosyloxy)butanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the dibenzylamino group may interact with biological receptors or enzymes. The tosyloxy group can serve as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. These interactions contribute to the compound’s biological activity and potential therapeutic effects .
相似化合物的比较
Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(tosyloxy)butanoate can be compared with similar compounds such as:
Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-hydroxybutanoate: Lacks the tosyloxy group, resulting in different reactivity and applications.
Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-chlorobutanoate: Contains a chloro group instead of a tosyloxy group, leading to different substitution reactions.
Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-methoxybutanoate: Features a methoxy group, which affects its chemical and biological properties.
属性
分子式 |
C27H28F3NO5S |
|---|---|
分子量 |
535.6 g/mol |
IUPAC 名称 |
ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(4-methylphenyl)sulfonyloxybutanoate |
InChI |
InChI=1S/C27H28F3NO5S/c1-3-35-26(32)24(25(27(28,29)30)36-37(33,34)23-16-14-20(2)15-17-23)31(18-21-10-6-4-7-11-21)19-22-12-8-5-9-13-22/h4-17,24-25H,3,18-19H2,1-2H3/t24-,25-/m0/s1 |
InChI 键 |
AYGNCUUPXNQKGT-DQEYMECFSA-N |
手性 SMILES |
CCOC(=O)[C@H]([C@@H](C(F)(F)F)OS(=O)(=O)C1=CC=C(C=C1)C)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
规范 SMILES |
CCOC(=O)C(C(C(F)(F)F)OS(=O)(=O)C1=CC=C(C=C1)C)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


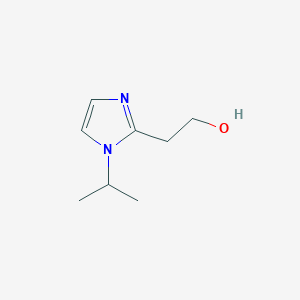


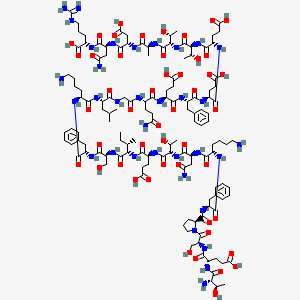
![2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetaldehyde](/img/structure/B13924339.png)
![2-Benzo[b]furancarboxamide,3-amino-6-phenyl-](/img/structure/B13924343.png)
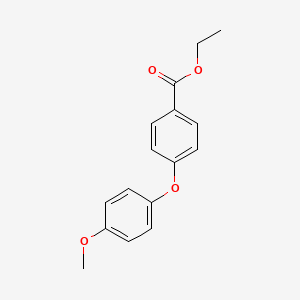

![Ethyl 2-chloroimidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B13924352.png)
![1-[(2R,3R,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B13924353.png)
![4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde](/img/structure/B13924356.png)
